molecular formula C19H38N3O10+ B12460278 29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium

29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium

Cat. No.: B12460278
M. Wt: 468.5 g/mol
InChI Key: WLGXOQHSEIEPDN-UHFFFAOYSA-O
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Description

Azido-PEG8-acid is a compound that features an azide group and a terminal carboxylic acid group linked through an eight-unit polyethylene glycol (PEG) chain. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG8-acid is synthesized through a multi-step process that involves the introduction of an azide group and a carboxylic acid group to a PEG chain. The general synthetic route includes:

Industrial Production Methods

Industrial production of Azido-PEG8-acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG8-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.

    Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.

    Industry: Used in the production of advanced materials and nanotechnology .

Mechanism of Action

Azido-PEG8-acid exerts its effects through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG8-acid is unique due to its eight-unit PEG chain, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications requiring precise bioconjugation and drug delivery .

Properties

Molecular Formula

C19H38N3O10+

Molecular Weight

468.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

InChI

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h20H,1-18H2/p+1

InChI Key

WLGXOQHSEIEPDN-UHFFFAOYSA-O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O

Origin of Product

United States

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